molecular formula C14H11FO3 B6398938 2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid CAS No. 1261956-22-2

2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid

Cat. No.: B6398938
CAS No.: 1261956-22-2
M. Wt: 246.23 g/mol
InChI Key: BGSRFMDKZCWRPU-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid is an organic compound with a complex structure that includes a fluorine atom, a hydroxyl group, and a methyl group attached to a benzoic acid core

Properties

IUPAC Name

2-(4-fluoro-2-hydroxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-2-4-10(12(6-8)14(17)18)11-5-3-9(15)7-13(11)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSRFMDKZCWRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689407
Record name 4'-Fluoro-2'-hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-22-2
Record name 4'-Fluoro-2'-hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable aromatic precursor, followed by hydroxylation and subsequent carboxylation to introduce the benzoic acid moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-(4-Fluoro-2-oxo-phenyl)-5-methylbenzoic acid, while reduction can produce 2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzyl alcohol.

Scientific Research Applications

2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and fluorine groups can form hydrogen bonds or electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

  • 2-(4-Fluoro-2-hydroxyphenyl)benzoic acid
  • 2-(4-Fluoro-2-methoxyphenyl)-5-methylbenzoic acid
  • 2-(4-Chloro-2-hydroxyphenyl)-5-methylbenzoic acid

Comparison: Compared to its analogs, 2-(4-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid is unique due to the presence of both a fluorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity

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